molecular formula C20H18N4O4S B5111526 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5111526
M. Wt: 410.4 g/mol
InChI Key: VPBWQIUMIHMFFE-UHFFFAOYSA-N
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Description

6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of thiophene, trimethoxyphenyl, and pyrazole moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde, thiophene-2-carbaldehyde, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Reduced forms of the carbonitrile group, such as primary amines.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to the observed biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the amino group at the 6-position.

    6-Amino-4-(thiophen-2-yl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Has a single methoxy group instead of three.

    6-Amino-4-(thiophen-2-yl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Contains two methoxy groups instead of three.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 6-Amino-4-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile distinguishes it from similar compounds. This structural feature may contribute to its unique biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

6-amino-4-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-25-12-7-10(8-13(26-2)18(12)27-3)17-16-15(14-5-4-6-29-14)11(9-21)19(22)28-20(16)24-23-17/h4-8,15H,22H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWQIUMIHMFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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